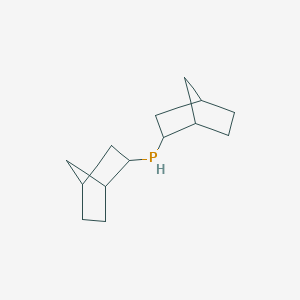
di-2-Norbornylphosphine
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel phosphine compounds is a topic of interest in the field of chemistry due to their applications in catalysis. For instance, the synthesis of a novel enantiopure C2-symmetric bisphosphine, DIPHONANE, was accomplished starting from 2,5-norbornadione, which is a related compound to di-2-norbornylphosphine . This synthesis involved the resolution of an intermediate phosphine oxide using chiral tartaric acid derivatives.
Molecular Structure Analysis
The molecular structure of phosphine compounds is crucial for their reactivity and function as ligands. The paper on diborylphosphine and diphosphinoborane compounds provides insights into the structural characteristics of these types of compounds . For example, the diborylphosphine compound was found to have a planar core involving the phosphorus and two boron atoms, with shortened B-P bond lengths, suggesting a structural analogy with the allyl cation.
Chemical Reactions Analysis
Phosphine compounds are known to facilitate various chemical reactions. The phosphine-catalyzed domino reaction described in one of the papers is an example of how phosphines can be used to construct complex organic structures with high stereoselectivity . Additionally, the rhodium-catalyzed asymmetric conjugate additions of boronic acids to enones using a chiral bisphosphine ligand demonstrate the utility of phosphines in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine compounds are influenced by their molecular structure. The spectroscopic investigation of the hydrogenation of 2,5-norbornadiene catalyzed by a rhodium complex with triphenylphosphine ligands provides information on the behavior of these complexes under various conditions, such as the presence of hydrogen and the addition of free phosphine . These properties are essential for understanding the reactivity and potential applications of phosphine compounds in catalysis.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Di-2-Norbornylphosphine derivatives have been used in asymmetric catalysis. For instance, DIPHONANE, a novel enantiopure C2-symmetric bisphosphine derived from 2,5-norbornadione, was synthesized and applied in rhodium-catalyzed asymmetric conjugate additions of boronic acids to cyclic enones. This process resulted in high yields and enantiomeric excesses, demonstrating the potential of such phosphine ligands in asymmetric synthesis (Vandyck et al., 2006).
Organic Synthesis
In organic synthesis, reactions involving tri-n-butylphosphine/carbon disulfide adducts with norbornene and various aldehydes have been explored. These reactions produced bis- and tris-dithiolanes, illustrating the versatility of norbornene-derived phosphines in organic transformations (Aitken et al., 1997).
Catalysis in Hydrogenation Reactions
Di-2-Norbornylphosphine compounds have also been involved in catalytic hydrogenation reactions. A study on the hydrogenation of 2,5-norbornadiene catalyzed by a rhodium complex provided insights into the mechanistic aspects of such reactions, where the phosphine ligands play a crucial role in the catalyst's performance (Esteruelas et al., 2000).
Catalyst Activity and Selectivity
Research has also been conducted on the influence of C4-bridged diphosphines, including derivatives of norbornane, on catalyst activity and selectivity in various chemical processes. Such studies contribute to the understanding of how ligand structure affects the efficiency and selectivity of catalyzed reactions (Knight et al., 2000).
Hydrosilylation of Ketones
In the field of enantioselective catalysis, Cu I compounds with optically active chelate phosphines, including Norphos (a derivative of norbornylphosphine), have been used as catalysts for the hydrosilylation of acetophenone, yielding products with optical purity. This highlights the potential of norbornylphosphine derivatives in asymmetric catalysis (Brunner & Miehling, 1984).
Water-Soluble Metal Complexes and Catalysts
The development of water-soluble catalysts for olefin hydroformylation has seen the use of monophosphines derived from norbornadiene. These catalysts have exhibited high activities and selectivities, important for industrial applications (Herrmann et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYNGYAEADUMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2PC3CC4CCC3C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402702 | |
| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-2-Norbornylphosphine | |
CAS RN |
148432-44-4 | |
| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



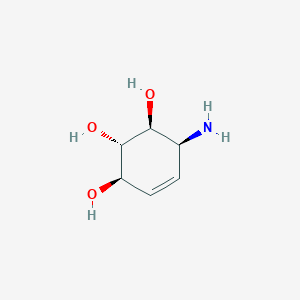
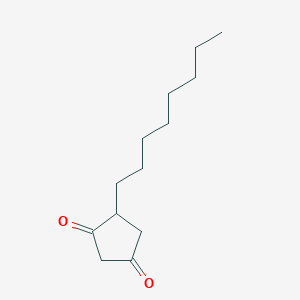
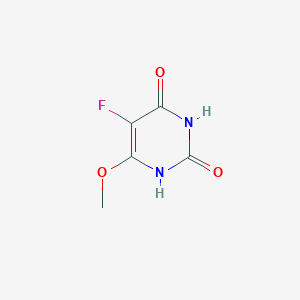
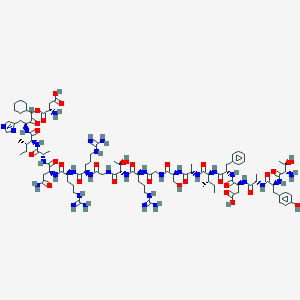

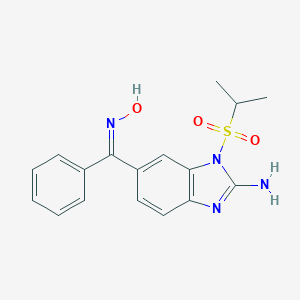
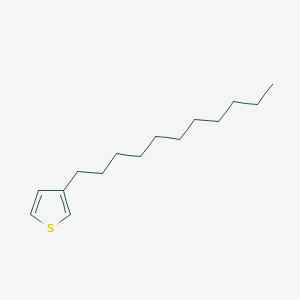
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


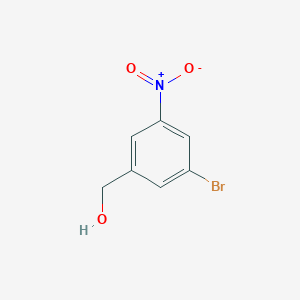

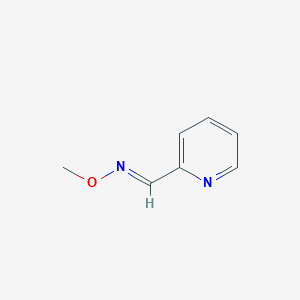
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)